molecular formula C20H23NO4 B11504168 Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate

Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate

Cat. No.: B11504168
M. Wt: 341.4 g/mol
InChI Key: ICQQNHNOZWQHOL-UHFFFAOYSA-N
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Description

Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an ethyl ester group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate typically involves multiple steps, starting with the preparation of the benzodioxole ring and the substituted phenyl group. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Substitution Reaction: The benzodioxole ring is then reacted with an appropriate amine to introduce the amino group.

    Esterification: The final step involves the esterification of the intermediate product with ethyl alcohol under acidic conditions to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate
  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
  • Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl

Uniqueness

Ethyl 3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylmethylamino)-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C20H23NO4/c1-3-23-20(22)11-17(16-7-4-14(2)5-8-16)21-12-15-6-9-18-19(10-15)25-13-24-18/h4-10,17,21H,3,11-13H2,1-2H3

InChI Key

ICQQNHNOZWQHOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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